molecular formula C12H6Br2OS B14644923 Phenoxathiin, 2,8-dibromo- CAS No. 56348-81-3

Phenoxathiin, 2,8-dibromo-

Cat. No.: B14644923
CAS No.: 56348-81-3
M. Wt: 358.05 g/mol
InChI Key: MZLATBKNUQSUGB-UHFFFAOYSA-N
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Description

Phenoxathiin, 2,8-dibromo- is a brominated derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure. Phenoxathiin itself is known for its applications in the production of polyamides and polyimides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-dibromo- typically involves the bromination of phenoxathiin. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of phenoxathiin, 2,8-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin, 2,8-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenoxathiin, 2,8-dibromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxathiin, 2,8-dibromo- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

Phenoxathiin, 2,8-dibromo- can be compared with other brominated phenoxathiin derivatives and similar heterocyclic compounds:

Phenoxathiin, 2,8-dibromo- stands out due to its enhanced reactivity and potential for diverse applications in various fields.

Properties

CAS No.

56348-81-3

Molecular Formula

C12H6Br2OS

Molecular Weight

358.05 g/mol

IUPAC Name

2,8-dibromophenoxathiine

InChI

InChI=1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H

InChI Key

MZLATBKNUQSUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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